molecular formula C21H19N5O2 B11460942 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B11460942
M. Wt: 373.4 g/mol
InChI Key: DJHGVDZOVJEPRE-UHFFFAOYSA-N
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Description

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound features a unique structure that includes an imidazo[1,2-a]pyrimidine moiety, which is known for its significant biological activity. The presence of both phenyl and methoxyphenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrimidine core.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the substituted imidazo[1,2-a]pyrimidine with an isocyanate to form the urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

    Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development and biochemical studies.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine moiety is known to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substitution patterns and functional groups.

    Imidazo[1,2-b]pyridazine derivatives: These compounds have a different arrangement of nitrogen atoms within the heterocyclic ring, leading to distinct chemical and biological properties.

    Diaryl urea derivatives: These compounds contain two aryl groups attached to a urea moiety, similar to the target compound, but with variations in the aryl substituents.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C21H19N5O2/c1-14-4-5-15(19-13-26-11-3-10-22-20(26)24-19)12-18(14)25-21(27)23-16-6-8-17(28-2)9-7-16/h3-13H,1-2H3,(H2,23,25,27)

InChI Key

DJHGVDZOVJEPRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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